molecular formula C23H29N3O3 B11456105 3,4-dimethoxy-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide

3,4-dimethoxy-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11456105
M. Wt: 395.5 g/mol
InChI Key: VSOHWGMYOQORIL-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a benzimidazole ring, a benzamide moiety, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with a suitable alkyl halide to introduce the pentyl group.

    Coupling with Benzamide: The alkylated benzimidazole is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3,4-DIMETHOXY-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Benzamides: Compounds like metoclopramide, which is used as an antiemetic.

Uniqueness

3,4-DIMETHOXY-N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(1-pentylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C23H29N3O3/c1-4-5-8-15-26-19-10-7-6-9-18(19)25-22(26)13-14-24-23(27)17-11-12-20(28-2)21(16-17)29-3/h6-7,9-12,16H,4-5,8,13-15H2,1-3H3,(H,24,27)

InChI Key

VSOHWGMYOQORIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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